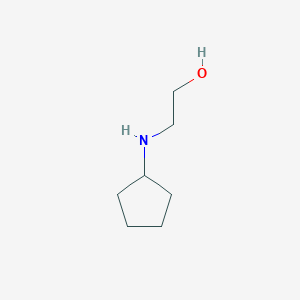
コマリン酸
概要
説明
Comanic acid, also known as 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid, is a crystalline organic compound with the molecular formula C(_6)H(_4)O(_5). It is derived from the partial decarboxylation of chelidonic acid. This compound is notable for its unique structure, which includes a pyrone ring, making it a subject of interest in various fields of scientific research.
科学的研究の応用
Comanic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Comanic acid and its derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing into the potential therapeutic uses of comanic acid derivatives, particularly in the treatment of certain diseases.
Industry: Comanic acid is used in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.
作用機序
Target of Action
Comanic acid primarily targets opioid receptors . Opioid receptors are a group of inhibitory G protein-coupled receptors with opioids as ligands . They play a crucial role in mediating pain relief and are the primary targets of various analgesic drugs .
Mode of Action
Comanic acid functions as an allosteric modulator of opioid receptors . At the same time, the receptor is internalized, which allows the receptor to be recovered . This specific mode of action enables comanic acid to alleviate severe manifestations of the abstinence syndrome in morphine-dependent experimental animals .
Biochemical Pathways
It is known that comanic acid’s interaction with opioid receptors can influence the signaling pathways associated with these receptors
Result of Action
The molecular and cellular effects of comanic acid’s action primarily involve the modulation of opioid receptor activity . By acting as an allosteric modulator, comanic acid can influence the activity of these receptors without disrupting cellular homeostasis . This can have significant effects on cellular signaling and response to opioids .
生化学分析
Biochemical Properties
Comanic acid plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with enzymes such as o-phenylenediamine to form complex structures like 1,5-benzodiazepines and quinoxalines . These interactions are crucial for the formation of biologically active compounds, which can have various therapeutic applications.
Cellular Effects
Comanic acid influences cellular processes by interacting with different cell types. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, comanic acid derivatives can react with primary amines to form pyridones, which are involved in various cellular functions . These interactions highlight the compound’s potential impact on cellular activities and its importance in biochemical research.
Molecular Mechanism
At the molecular level, comanic acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s structure allows it to participate in nucleophilic attacks on the pyrone ring, resulting in the formation of stable products . These molecular mechanisms are essential for understanding the compound’s role in biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of comanic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that comanic acid can undergo various transformations, leading to different long-term effects on cellular function . These temporal effects are crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of comanic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxicity or adverse reactions . Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety in preclinical studies.
Metabolic Pathways
Comanic acid is involved in several metabolic pathways, including the tricarboxylic acid (TCA) cycle. It interacts with enzymes and cofactors to influence metabolic flux and metabolite levels . These interactions are vital for maintaining cellular energy balance and redox regulation, highlighting the compound’s importance in metabolic processes.
Transport and Distribution
Within cells and tissues, comanic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . These processes are essential for the compound’s localization and accumulation, which can impact its biological activity.
Subcellular Localization
Comanic acid’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, affecting its activity and function . Understanding the subcellular localization of comanic acid is crucial for elucidating its role in cellular processes and its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: Comanic acid can be synthesized through several methods, one of which involves the partial decarboxylation of chelidonic acid. This process typically requires controlled heating in the presence of a catalyst to facilitate the decarboxylation reaction. Another method involves the oxidation of 5-hydroxy-4H-pyran-2-carboxylic acid under specific conditions to yield comanic acid.
Industrial Production Methods: In an industrial setting, comanic acid is often produced through the oxidation of precursor compounds using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction conditions, including temperature and pH, are carefully controlled to maximize yield and purity. The product is then purified through crystallization or other separation techniques.
化学反応の分析
Types of Reactions: Comanic acid undergoes various chemical reactions, including:
Oxidation: Comanic acid can be further oxidized to produce different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction of comanic acid can lead to the formation of hydroxy derivatives.
Substitution: The hydroxyl group in comanic acid can participate in substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alcohols or alkyl halides in the presence of acid or base catalysts.
Major Products:
Oxidation: Various oxidized derivatives of comanic acid.
Reduction: Hydroxy derivatives.
Substitution: Ester or ether derivatives, depending on the substituent introduced.
類似化合物との比較
Comanic acid can be compared with other similar compounds such as:
Chelidonic Acid: From which comanic acid is derived. Chelidonic acid has a similar structure but includes an additional carboxyl group.
Kojic Acid: Another pyrone derivative with similar chemical properties but different biological activities.
Maltol: A related compound with a similar pyrone ring structure, used primarily as a flavor enhancer and in various industrial applications.
Uniqueness: Comanic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in both research and industrial applications.
By understanding the detailed properties and applications of comanic acid, researchers and industry professionals can better utilize this compound in their respective fields
特性
IUPAC Name |
4-oxopyran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-4-1-2-10-5(3-4)6(8)9/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMDRPPBUAPWBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00486729 | |
| Record name | Comanic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00486729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499-05-8 | |
| Record name | Comanic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00486729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Comanic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Comanic Acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FEF84NM2E9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B1355444.png)



![3-Chloro-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine](/img/structure/B1355454.png)









